Ac-YVAD-CMK -

Ac-YVAD-CMK

Catalog Number: EVT-10900435
CAS Number:
Molecular Formula: C24H33ClN4O8
Molecular Weight: 541.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ac-Tyr-Val-Ala-Asp-chloromethylketone is a tetrapeptide composed of L-tyrosine, L-valine, L-alanine, and L-aspartic acid joined in sequence by peptide linkages and in which the amino terminus in substituted by an acetyl group and the carboxy terminus is substituted by a chloromethyl group. It has a role as an EC 3.4.22.36 (caspase-1) inhibitor, a neuroprotective agent and a nephroprotective agent. It is a tetrapeptide and an organochlorine compound. It is functionally related to a N-acetyl-L-tyrosine, a L-valine, a L-alanine and a L-aspartic acid.
Overview

Ac-YVAD-CMK, also known as Ac-Tyr-Val-Ala-Asp-chloromethylketone, is a selective and irreversible inhibitor of caspase-1, a critical enzyme involved in the inflammatory response and apoptosis. This compound has garnered attention for its role in inhibiting pyroptosis, a form of programmed cell death associated with inflammation, by blocking the activation of interleukin-1 beta and interleukin-18. The compound's neuroprotective and anti-inflammatory properties make it significant in various scientific studies, particularly those exploring cerebral hemorrhage and sepsis models.

Source and Classification

Ac-YVAD-CMK is classified as a caspase inhibitor and is primarily sourced from chemical suppliers specializing in research-grade compounds. Its chemical formula is C24_{24}H33_{33}ClN4_{4}O8_{8}, with a molecular weight of approximately 540.99 g/mol. The compound is typically stored at low temperatures to maintain stability and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ac-YVAD-CMK involves standard peptide coupling techniques, where the chloromethyl ketone moiety is introduced to the peptide backbone. The process generally includes:

  1. Peptide Synthesis: Utilizing solid-phase peptide synthesis (SPPS) to assemble the amino acid sequence (Tyr-Val-Ala-Asp).
  2. Modification: The incorporation of the chloromethyl ketone functionality, which is crucial for the irreversible inhibition of caspase-1.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological applications.

This method yields a potent inhibitor that can effectively penetrate cellular membranes due to its relatively small size and lipophilic characteristics.

Molecular Structure Analysis

Structure and Data

The molecular structure of Ac-YVAD-CMK features a backbone comprised of four amino acids with a chloromethyl ketone group that facilitates its mechanism of action against caspase-1.

  • Chemical Structure:
    • The structure can be represented as follows:
    Ac YVAD CMK=Ac Tyr Val Ala Asp  C O CH2Cl\text{Ac YVAD CMK}=\text{Ac Tyr Val Ala Asp }\text{ C O CH}_2\text{Cl}
  • Data:
    • Molecular Weight: 540.99 g/mol
    • CAS Number: 178603-78-6
    • Solubility: Soluble in DMSO at concentrations up to 90 mg/mL.
Chemical Reactions Analysis

Reactions and Technical Details

Ac-YVAD-CMK primarily acts through its interaction with caspase-1, leading to several biochemical reactions:

  1. Inhibition of Caspase-1 Activity: By binding irreversibly to the active site of caspase-1, Ac-YVAD-CMK prevents the cleavage of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18.
  2. Reduction of Pyroptosis: The inhibition of caspase-1 activity leads to decreased pyroptotic cell death in various models, including those simulating inflammatory conditions.
  3. Impact on Cytokine Release: Studies have demonstrated that treatment with Ac-YVAD-CMK reduces the levels of mature interleukin-1 beta and interleukin-18 in both in vitro and in vivo settings.
Mechanism of Action

Process and Data

The mechanism through which Ac-YVAD-CMK exerts its effects involves several key processes:

  1. Inhibition of Caspase-1 Activation: By binding to the enzyme, Ac-YVAD-CMK prevents its activation, which is essential for the processing of pro-inflammatory cytokines.
  2. Reduction in Inflammatory Responses: This inhibition leads to decreased production of inflammatory mediators, thereby modulating the inflammatory response during pathological conditions.
  3. Neuroprotective Effects: In models of intracerebral hemorrhage, Ac-YVAD-CMK has been shown to improve neurological outcomes by mitigating inflammation-related damage in neural tissues.

Data from various studies indicate that treatment with Ac-YVAD-CMK significantly decreases mortality rates in animal models subjected to inflammatory challenges, highlighting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ac-YVAD-CMK exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) at concentrations suitable for biological assays.
  • Stability: Stable under appropriate storage conditions; recommended storage includes refrigeration or freezing.

These properties are critical for maintaining the integrity and functionality of the compound during experimental procedures.

Applications

Scientific Uses

Ac-YVAD-CMK has a variety of applications in scientific research:

  1. Neuroscience: Used extensively in studies investigating neuroinflammation and neuroprotection, particularly following injuries such as stroke or hemorrhage.
  2. Inflammation Research: Serves as a tool for studying the roles of caspase-1 in various inflammatory diseases, including sepsis and autoimmune disorders.
  3. Therapeutic Development: Its properties make it a candidate for developing new anti-inflammatory therapies aimed at reducing excessive cytokine release during inflammatory responses.
Introduction to Ac-YVAD-CMK in Biomedical Research

Historical Context and Discovery of Caspase-1 Inhibition

The development of Ac-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone (Ac-YVAD-CMK) emerged from foundational research on interleukin-1 beta (IL-1β) maturation and its regulatory protease, caspase-1 (initially termed Interleukin-1 Converting Enzyme, ICE). Caspase-1 was identified in the early 1990s as a cysteine protease responsible for cleaving inactive pro-IL-1β into its biologically active form, a pivotal step in inflammatory signaling [2] [6]. Early viral caspase inhibitors like cytokine response modifier A (CrmA) from cowpox virus demonstrated that targeted inhibition of caspase-1 could attenuate inflammation, providing proof-of-concept for therapeutic intervention [6] [7]. This spurred the design of synthetic peptide inhibitors mimicking caspase-1 substrates. Ac-YVAD-CMK was engineered as a tetrapeptide sequence (Tyr-Val-Ala-Asp) based on the caspase-1 cleavage site within pro-IL-1β (YVHD), incorporating a chloromethyl ketone (CMK) warhead for irreversible binding [2] [8]. This design represented a strategic shift toward specific pharmacological targeting of inflammatory caspases, distinguishing it from broad-spectrum apoptosis inhibitors.

Table 1: Molecular Characteristics of Ac-YVAD-CMK

PropertySpecification
Chemical NameAcetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone
Molecular FormulaC₂₄H₃₃ClN₄O₈
Molecular Weight541 g/mol
CAS Registry Number178603-78-6
TargetCaspase-1 (ICE)
MechanismIrreversible covalent inhibition
Primary Biological EffectSuppression of IL-1β/IL-18 maturation and pyroptosis [5] [8]

Development as a Selective Caspase-1 Inhibitor

Ac-YVAD-CMK functions as a potent and irreversible inhibitor by covalently modifying the catalytic cysteine residue within caspase-1’s active site. The chloromethyl ketone group forms a thioether bond with cysteine 285, permanently inactivating the enzyme [2] [5]. Biochemical assays confirmed its selectivity, with half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range for caspase-1, while exhibiting significantly weaker inhibition (>100-fold lower affinity) against executioner caspases (e.g., caspase-3) and inflammatory paralogs (caspase-4/5) [2] [5] [6]. This specificity profile was crucial for its application in dissecting caspase-1-dependent pathways without confounding effects from related proteases. Key validation studies demonstrated that Ac-YVAD-CMK:

  • Blocks Proinflammatory Cytokine Maturation: Prevents proteolytic processing of pro-IL-1β and pro-IL-18 into active cytokines in macrophages and monocytes stimulated with inflammasome activators (e.g., LPS + ATP, MSU crystals) [2] [3].
  • Inhibits Pyroptosis: Suppresses caspase-1-mediated cleavage of gasdermin D (GSDMD), preventing plasma membrane pore formation and lytic cell death in THP-1 cells and primary macrophages [2] [3] [10].
  • Modulates Inflammasome-Independent Pathways: Exhibits off-target effects at higher concentrations, including inhibition of cathepsin B and modulation of cytochrome c release, suggesting context-dependent actions beyond caspase-1 [9] [10].

Table 2: Selectivity Profile of Ac-YVAD-CMK Against Caspases

CaspaseRoleInhibition by Ac-YVAD-CMKKey Experimental Evidence
Caspase-1Inflammatory (ICE)Potent (IC₅₀ ~nM)Blocks IL-1β maturation in LPS+MSU models [2] [10]
Caspase-4Inflammatory (Human)WeakMinimal effect on IL-1β in caspase-1-deficient cells [2]
Caspase-3Apoptotic executionerNegligibleNo inhibition of etoposide-induced apoptosis [5] [6]
Caspase-8Apoptotic initiatorWeakPartial inhibition at high µM concentrations [6]

Role in Inflammasome Research and Pyroptosis Modulation

Ac-YVAD-CMK became an indispensable pharmacological tool for elucidating inflammasome biology and pyroptosis. Its application revealed critical insights:

Mechanistic Dissection of NLRP3 Inflammasome

Studies using Ac-YVAD-CMK demonstrated that caspase-1 activation is essential for NLRP3 inflammasome function but operates downstream of inflammasome assembly. In murine models of intracerebral hemorrhage (ICH) and sepsis-induced acute kidney injury (AKI), Ac-YVAD-CMK treatment:

  • Suppressed IL-1β/IL-18 Secretion: Reduced levels of mature cytokines without affecting NLRP3 protein expression or ASC oligomerization, confirming its action at the level of caspase-1 activity rather than upstream inflammasome complex formation [1] [3] [4].
  • Attenuated Tissue Damage: Improved functional outcomes (e.g., neurological recovery post-ICH, renal histology in AKI) by inhibiting inflammasome-driven inflammation [1] [3] [4].
  • Modulated Immune Polarization: In ICH models, shifted microglia from pro-inflammatory M1 (CD68+, iNOS+) to anti-inflammatory M2 (CD206+, Arg-1+) phenotypes, highlighting caspase-1's role in immune cell reprogramming [1] [4].

Pyroptosis as a Therapeutic Target

Ac-YVAD-CMK provided definitive evidence linking pyroptosis to disease pathogenesis. In sepsis and gastric injury models:

  • Reduced Cell Lysis: Decreased lactate dehydrogenase (LDH) release and gasdermin D N-terminal fragment (GSDMD-NT) accumulation in renal tissues during septic AKI and gastric mucosa during stress-induced ulceration [3] [10].
  • Mitigated Organ Dysfunction: Improved survival in endotoxemic rats (33% mortality vs. 83% in controls) and reduced gastric ulcer indices by 54%, correlating with pyroptosis inhibition [7] [10].
  • Crosstalk with Apoptosis: Suppressed caspase-3 activation and Bax expression in gastric injury models, suggesting interplay between pyroptotic and apoptotic pathways [10].

Beyond IL-1β: Unanticipated Signaling Effects

Research using Ac-YVAD-CMK revealed caspase-1 roles extending beyond cytokine processing:

  • Mitochondrial Regulation: Inhibited gp120-induced cytochrome c release in neuronal models independently of IL-1β suppression, implicating caspase-1 in mitochondrial apoptosis initiation [9].
  • MAPK/NF-κB Modulation: Attenuated phosphorylation of IκB-α and p38 MAPK in gastric injury, indicating crosstalk with stress kinase pathways [10].

Table 3: Key Research Findings Using Ac-YVAD-CMK in Disease Models

Disease ModelMajor FindingsReference
Intracerebral Hemorrhage (Mouse)Reduced caspase-1 activation, shifted microglia to M2 phenotype, improved motor function [1] [4]
Sepsis-Induced AKI (Mouse)Inhibited NLRP1/caspase-1 axis, decreased GSDMD cleavage, reduced renal inflammation [3]
Endotoxemia (Rat)Improved survival (33% vs. 83% mortality) without altering cytokine levels [7]
Gastric Ulcer (Mouse)Suppressed NLRP3 inflammasome, reduced IL-1β/IL-18, inhibited p38/NF-κB pathways [10]
HIV-Associated Neuropathy (Rat)Prevented cytochrome c release independently of IL-1β [9]

Ac-YVAD-CMK’s legacy lies in its pivotal role in defining caspase-1 biology. While newer genetic tools (e.g., caspase-1 knockout mice) exist, this inhibitor remains vital for acute interventions and remains a benchmark for developing next-generation inflammasome-targeted therapies [6] [10]. Its limitations, including potential off-target effects at high doses, underscore the complexity of caspase networks and the need for continued refinement of therapeutic strategies [6] [9].

Properties

Product Name

Ac-YVAD-CMK

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid

Molecular Formula

C24H33ClN4O8

Molecular Weight

541.0 g/mol

InChI

InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1

InChI Key

UOUBHJRCKHLGFB-DGJUNBOTSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.